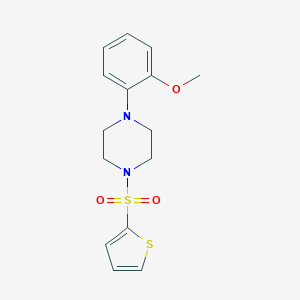![molecular formula C18H17ClN4O2 B299386 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea](/img/structure/B299386.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea, commonly known as Sorafenib, is a multi-kinase inhibitor that has been extensively researched for its therapeutic potential in various cancers. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma.
Wirkmechanismus
Sorafenib is a multi-kinase inhibitor that targets multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. Sorafenib also inhibits the activity of c-KIT and FLT3, which are involved in cell proliferation. By targeting multiple kinases, Sorafenib inhibits the growth of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have both biochemical and physiological effects. Sorafenib inhibits the activity of multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib has also been shown to inhibit the expression of VEGF, which is involved in angiogenesis. Sorafenib has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Sorafenib has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for lab experiments. Sorafenib is a potent inhibitor of multiple kinases involved in cell proliferation, angiogenesis, and apoptosis, making it a valuable tool for studying these pathways. Sorafenib has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety. However, Sorafenib has some limitations for lab experiments. Sorafenib is a complex molecule that requires expertise in organic chemistry for synthesis. Sorafenib is also a multi-kinase inhibitor, making it difficult to determine the specific kinase targets responsible for its therapeutic effects.
Zukünftige Richtungen
For Sorafenib research include the development of Sorafenib analogs, the identification of biomarkers, and the exploration of other therapeutic applications.
Synthesemethoden
Sorafenib is synthesized by reacting 4-(4-aminophenyl)morpholine with 3-chloro-4-cyanophenyl isocyanate. The resulting intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form Sorafenib. The synthesis of Sorafenib is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its therapeutic potential in various cancers such as renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has been shown to inhibit the growth of cancer cells by targeting multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Eigenschaften
Produktname |
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea |
|---|---|
Molekularformel |
C18H17ClN4O2 |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
1-(3-chloro-4-morpholin-4-ylphenyl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C18H17ClN4O2/c19-15-11-14(5-6-17(15)23-7-9-25-10-8-23)21-18(24)22-16-4-2-1-3-13(16)12-20/h1-6,11H,7-10H2,(H2,21,22,24) |
InChI-Schlüssel |
IMPUHLKWZSDSJA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3C#N)Cl |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B299304.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B299305.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide](/img/structure/B299306.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B299307.png)
![Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299308.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299310.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)
![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
